molecular formula C12H27NO5S B3098996 HS-Peg5-CH2CH2NH2 CAS No. 1347750-20-2

HS-Peg5-CH2CH2NH2

Cat. No. B3098996
CAS RN: 1347750-20-2
M. Wt: 297.41 g/mol
InChI Key: CLMWLYNJZRFYHK-UHFFFAOYSA-N
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Description

HS-Peg5-CH2CH2NH2 is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .


Synthesis Analysis

This compound can be used in the synthesis of a series of PROTACs . It is a polyethylene glycol (PEG)-based PROTAC linker .


Molecular Structure Analysis

The molecular formula of this compound is C12H27NO5S . The molecular weight is 297.41 g/mol . The InChI is 1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2 . The canonical SMILES is C(COCCOCCOCCOCCOCCS)N .


Chemical Reactions Analysis

As a PROTAC linker, this compound is involved in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 297.41 g/mol . The molecular formula is C12H27NO5S . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 16 . The topological polar surface area is 73.2 Ų .

Scientific Research Applications

  • Biocompatibility of PEG-Modified Surfaces : A study by Arima et al. (2008) investigated complement activation on surfaces modified with ethylene glycol units, focusing on tri(ethylene glycol)-terminated alkanethiol (HS-TEGOH) and methoxy-terminated PEG-thiol (HS-mPEG). This research is significant for understanding hypersensitivity reactions caused by PEG-modified surfaces in biomedical devices and drug carriers (Arima, Toda, & Iwata, 2008).

  • PEGylation in Nanomaterials : Xia et al. (2012) quantified the coverage density of PEG chains on various Au nanostructures using HS-PEG-NH2. This study is vital for understanding the efficiency of PEGylation, a key process in the delivery and targeting of nanomaterials in vivo (Xia et al., 2012).

  • PEGylation of Proteins : Research by Meng et al. (2008) focused on PEGylation of human serum albumin using PEG-phenyl-isothiocyanate. This study contributes to understanding the efficiency and stability of PEGylation in therapeutic proteins (Meng, Manjula, Smith, & Acharya, 2008).

  • PEG-Coated Nanoparticles : A study by Zhang et al. (2006) explored the cellular effect of high doses of PEG-coated quantum dots, providing insights into the toxicity and biocompatibility of PEG-coated nanoparticles in biomedical applications (Zhang et al., 2006).

  • Oxygen-Carrying Properties of PEG-Conjugated Proteins : Nakagawa et al. (2007) studied the O2-binding properties of PEG-conjugated human serum albumin, highlighting the potential of PEGylated proteins in medical treatments requiring oxygen transport (Nakagawa et al., 2007).

  • Peptide and Protein PEGylation : Roberts et al. (2002) reviewed PEG chemistry and its applications in the modification of peptides and proteins. This research provides a comprehensive understanding of how PEGylation can alter the biological properties of peptides and proteins for various applications (Roberts, Bentley, & Harris, 2002).

Mechanism of Action

Target of Action

HS-Peg5-CH2CH2NH2 is a PEG-based linker for PROTACs . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . These targets can vary depending on the specific PROTAC molecule that the this compound is part of .

Mode of Action

This compound, as a part of a PROTAC molecule, joins two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule, therefore, forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By leveraging this system, this compound enables selective degradation of target proteins .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . By forming a bridge between the E3 ubiquitin ligase and the target protein, it enables the ubiquitination of the target protein, marking it for degradation by the proteasome . This can lead to a decrease in the levels of the target protein within the cell .

Action Environment

The action of this compound is influenced by the intracellular environment . Factors such as the presence and activity of the E3 ubiquitin ligase, the stability of the PROTAC, and the susceptibility of the target protein to ubiquitination and degradation can all influence the efficacy of this compound .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMWLYNJZRFYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCS)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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